N-((5-bromopyridin-3-yl)methyl)cyclohexanamine is a chemical compound with the molecular formula . It is categorized as an amine derivative, specifically featuring a cyclohexyl group attached to a pyridine moiety. The compound is recognized for its potential applications in medicinal chemistry and material science due to its unique structural characteristics.
The compound is cataloged under the Chemical Abstracts Service number 1184409-99-1, and its IUPAC name is N-[(5-bromopyridin-3-yl)methyl]cyclohexanamine. It is primarily synthesized for research purposes, particularly in studies involving catalytic processes and polymerization reactions. The compound's classification as an amine indicates its role in various organic synthesis pathways, particularly in the formation of metal complexes and ligands.
The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine can be achieved through several methods, often involving the reaction of cyclohexanamine with a suitable brominated pyridine derivative. One common approach includes:
This synthetic route emphasizes the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine can be represented by its InChI code:
This code provides a standardized way to encode the molecule’s structure for computational modeling. The compound exhibits a three-dimensional configuration that influences its reactivity and interaction with biological targets.
The presence of the brominated pyridine ring contributes to the compound's electronic properties, making it a potential candidate for interactions with various receptors or enzymes.
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine participates in various chemical reactions, including:
These reactions leverage the unique properties of both the amine group and the brominated pyridine moiety.
The mechanism of action for N-((5-bromopyridin-3-yl)methyl)cyclohexanamine typically involves:
Research indicates that these interactions are crucial for its effectiveness in various applications.
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine is characterized by several physical and chemical properties:
These properties are essential for determining its suitability for various applications.
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine has several significant applications:
These applications highlight the compound's versatility and importance in scientific research across multiple disciplines.
The structural evolution of bromopyridine derivatives has been driven by the unique electronic and steric properties conferred by the bromine substituent at specific positions on the pyridine ring. The 5-bromopyridine-3-carboxylate scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to its balanced physicochemical properties and synthetic versatility. Bromine at the 5-position activates adjacent sites for metal-catalyzed cross-coupling reactions while simultaneously influencing the electron density of the nitrogen heteroatom, thereby modulating the scaffold's binding affinity to biological targets. This strategic positioning enables the bromine atom to serve dual roles: as a direct participant in hydrophobic interactions within enzyme binding pockets and as a synthetic handle for further structural elaboration through transition metal-mediated reactions [6] [8].
The methyl ester derivatives of 5-bromopyridine-3-carboxylic acid serve as critical synthetic precursors to advanced pharmacophores. For instance, methyl 5-bromopyridine-3-carboxylate (CAS 29681-44-5) and methyl 3-bromo-2-pyridinecarboxylate (CAS 53636-56-9) demonstrate how minor positional isomerism significantly alters molecular recognition profiles. These compounds exhibit distinct electronic distributions and hydrogen-bonding capacities due to the relative positions of bromine and the ester functionalities, which in turn influence their metabolic stability and membrane permeability. Computational analyses reveal that the 5-bromo-3-carboxylate isomer displays superior membrane permeability (LogP = 1.64) compared to its 3-bromo-2-carboxylate counterpart, attributed to differences in molecular dipole moments and polar surface area (39.19 Ų) [6] [8].
Table 1: Comparative Analysis of Bromopyridine Carboxylate Isomers
Property | Methyl 5-bromopyridine-3-carboxylate | Methyl 3-bromo-2-pyridinecarboxylate |
---|---|---|
CAS Number | 29681-44-5 | 53636-56-9 |
Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ |
Melting Point | 96-100°C | Not specified |
Calculated LogP | 1.64 (consensus) | 1.86 (iLOGP) |
Topological Polar Surface Area | 39.19 Ų | 39.19 Ų |
Key Synthetic Application | Palladium-catalyzed arylation of acetone TMS enol ether | Boehringer Ingelheim BI-3802 negative control |
The evolution toward hybrid structures began with recognition that the 5-bromonicotinate core could be transformed into pharmacologically active amines through reduction or nucleophilic displacement. This realization enabled the development of compounds like N-((5-bromopyridin-3-yl)methyl)cyclohexanamine, where the bromine atom remains available for subsequent functionalization even after introduction of the cyclohexanamine moiety. Such strategic retention of the bromine handle has facilitated the creation of targeted libraries for structure-activity relationship studies, particularly in kinase inhibitor and antibiotic discovery programs [1] [8].
Cyclohexanamine moieties contribute indispensable stereochemical and conformational properties to bioactive molecules that profoundly influence their pharmacological profiles. The saturated six-membered ring introduces defined three-dimensionality through its chair conformation, enabling optimal projection of functional groups into target binding sites. This conformational stability, combined with the basic amine functionality, allows cyclohexanamine-containing compounds to engage in charge-assisted hydrogen bonding interactions with biological targets while maintaining favorable membrane permeability due to the aliphatic ring's shielding effect on the protonatable nitrogen [2].
In antidepressant and analgesic compounds, the cyclohexanamine component has demonstrated remarkable efficacy in modulating central nervous system targets. Research on 2-(p-hydroxyphenyl)cyclohexylamides revealed that the cyclohexyl ring's equatorial positioning of substituents significantly influences receptor affinity and selectivity. Reduction of these amides to their corresponding amines using LiAlH₄ yielded compounds with enhanced blood-brain barrier penetration while maintaining potent biological activity. This optimization strategy leverages the cyclohexyl ring's ability to balance lipophilicity and polarity—critical parameters for CNS drug development. The open-field tests of these derivatives confirmed their effects on locomotion and exploration behaviors, directly attributable to the stereochemical presentation of the amine functionality relative to the aromatic system [2].
Table 2: Pharmacological Contributions of Cyclohexanamine Moieties in Bioactive Compounds
Pharmacological Property | Structural Influence of Cyclohexanamine | Biological Consequence |
---|---|---|
Target Binding Affinity | Defined stereochemistry of protonated nitrogen | Enhanced receptor complementarity through precise ionic and H-bond interactions |
Metabolic Stability | Shielding of amine functionality by aliphatic ring | Reduced N-oxidation and deamination pathways |
Membrane Permeability | Optimal logP adjustment (typically 2-4) | Improved bioavailability and tissue distribution |
Stereochemical Complexity | Chair-boat transitions and axial-equatorial dynamics | Selective interaction with chiral biological targets |
Solubility-Toxicity Balance | Introduction of hydroxyl groups on ring | Enhanced water solubility without significant toxicity increases |
The cyclohexanamine component in N-((5-bromopyridin-3-yl)methyl)cyclohexanamine extends beyond passive conformational control. Biochemical studies demonstrate that such alicyclic amines can directly influence cellular processes through mTORC1 modulation. Research on cycloheximide revealed that cyclohexylamine-containing compounds regulate autophagy through mTORC1 activation—a mechanism independent of new protein synthesis but critically dependent on the structural features of the cycloaliphatic system. This ability to interface with fundamental cellular regulatory pathways highlights the pharmacophoric significance of the cyclohexanamine moiety beyond simple steric contributions [7].
The hybridization of 5-bromopyridine and cyclohexanamine scaffolds represents a rational pharmacophore integration strategy designed to overcome limitations inherent in each isolated component. This molecular fusion creates a new chemical entity where the bromopyridine contributes π-π stacking capability and directional halogen bonding potential, while the cyclohexanamine provides conformational restraint and basic character essential for ionic interactions with biological targets. The methylene bridge (-CH₂-) connecting these moieties serves as a versatile spacer that maintains orbital communication between systems while allowing rotational freedom for optimal target engagement [1] [3].
Computational analyses of hybrid compounds reveal synergistic effects on electronic properties that significantly enhance target affinity. Density functional theory (DFT) studies on similar bromopyridine-amine hybrids demonstrate frontier molecular orbital distributions where the highest occupied molecular orbital (HOMO) localizes over the bromopyridine ring and the connecting methylene group, while the lowest unoccupied molecular orbital (LUMO) spans the cyclohexanamine moiety. This electronic arrangement facilitates charge transfer interactions with biological targets, particularly metalloenzymes where the bromine atom can coordinate to metal centers. The molecular dynamics simulations of LpxC inhibitors demonstrate how such hybrid compounds maintain stable binding poses through simultaneous interactions: the bromopyridine engages in stacking and halogen bonding while the protonated cyclohexanamine forms salt bridges with catalytic residues [4].
The hybridization approach has proven particularly valuable in overcoming drug resistance mechanisms. In Pseudomonas aeruginosa studies, bromopyridine-cyclohexanamine hybrids inhibited LpxC—a zinc-dependent metalloamidase essential for lipid A biosynthesis—through a novel mechanism distinct from conventional antibiotics. These hybrids exploit the structural conservation of the LpxC active site while their bromine atom provides synthetic versatility to rapidly generate analogs that circumvent mutation-based resistance. The hybrid pharmacophore allows simultaneous interaction with both the hydrophobic tunnel and the zinc-binding domain of LpxC, a binding mode unattainable by simpler scaffolds [4].
Table 3: Key Hybrid Compounds in Bromopyridine-Cyclohexanamine Series
Compound Name | Molecular Formula | Key Structural Features | Potential Therapeutic Application |
---|---|---|---|
N-((5-Bromopyridin-3-yl)methyl)cyclohexanamine | C₁₂H₁₇BrN₂ | Primary amine linker, unsubstituted cyclohexyl | Kinase inhibitor intermediate |
N-[(5-bromopyridin-3-yl)methyl]-N-ethylcyclohexanamine | C₁₄H₂₁BrN₂ | N-ethyl modification, tertiary amine | CNS-targeting agents |
11-Aza-(20S)-camptothecin analogs | Not specified | Bromopyridine incorporated in pentacyclic system | Topoisomerase I inhibition |
3-[(Dimethylamino)methyl]-N-[(2S)-1-(hydroxyamino)-1-oxobutan-2-yl]benzamide | C₁₄H₂₁BrN₂O₃ | Hydroxamic acid zinc binder with benzylamine variant | LpxC inhibition for antibiotic development |
Bioisosteric replacement strategies further demonstrate the hybridization rationale. When the cyclohexanamine component in N-[(5-bromopyridin-3-yl)methyl]-N-ethylcyclohexanamine is replaced with acyclic amines, molecular dynamics simulations show significantly reduced target residence time despite similar initial binding affinity. This observation confirms that the cycloaliphatic ring provides kinetic stabilization through conformational restriction—a critical factor in optimizing drug-target engagement kinetics. The retention of bromine in these hybrids maintains opportunities for late-stage diversification through cross-coupling, allowing rapid exploration of structure-activity relationships while conserving the core pharmacophore interaction elements [3] [5].
The strategic incorporation of bromine in these hybrid structures serves multiple sophisticated functions beyond serving as a synthetic handle. In topoisomerase I inhibitors developed from 11-azacamptothecin scaffolds, bromopyridine components directly participate in DNA intercalation through halogen bonding with phosphate backbones. The electron-withdrawing effect of bromine also modulates the basicity of the adjacent pyridine nitrogen, fine-tuning the compound's pKa for optimal cellular uptake. These multifaceted roles illustrate why bromopyridine-cyclohexanamine hybrids have become privileged scaffolds in targeted drug design, particularly for challenging targets requiring precise three-dimensional interactions [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: